molecular formula C20H19ClN2O3 B2849856 Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300697-64-7

Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2849856
CAS No.: 300697-64-7
M. Wt: 370.83
InChI Key: AKMVGEZECRYKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction, a well-established method for producing structurally diverse DHPMs . This compound features a 2-chlorophenyl substituent at the 4-position, a methyl group at the 1-position, and a phenyl group at the 6-position. The 2-oxo (carbonyl) group at position 2 and the ethyl carboxylate at position 5 are characteristic of DHPMs, which are known for their pharmacological versatility, including antitumor, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

ethyl 6-(2-chlorophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-19(24)16-17(14-11-7-8-12-15(14)21)22-20(25)23(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMVGEZECRYKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 300697-64-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC20H19ClN2O3
Molar Mass370.83 g/mol
Density1.262 ± 0.06 g/cm³ (Predicted)
Boiling Point565.7 ± 50.0 °C (Predicted)
pKa10.47 ± 0.70 (Predicted)

Structure

The compound features a tetrahydropyrimidine ring with a carboxylate ester functionality, which is crucial for its biological activity. The presence of the 2-chlorophenyl group is significant in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies

  • Antibacterial Activity : A study highlighted that compounds with similar structural features to ethyl tetrahydropyrimidines demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions showed enhanced potency against Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Other derivatives within the pyrimidine class have been reported to exhibit antifungal activity against Candida albicans, suggesting that this compound may possess similar properties .

The proposed mechanism of action for such compounds often involves the inhibition of key enzymes or interference with cellular processes in microorganisms. For instance, some studies suggest that pyrimidine derivatives inhibit bacterial growth by targeting DNA synthesis pathways or disrupting cell wall integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the aromatic ring has been shown to enhance antibacterial activity by increasing the compound's lipophilicity and facilitating membrane penetration .
  • Ring Modifications : Alterations to the tetrahydropyrimidine structure can lead to significant changes in biological efficacy. For example, modifications at the 6-position have been linked to increased potency against specific microbial strains .

Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound to explore their potential as novel antimicrobial agents:

  • Synthesis and Evaluation : Researchers synthesized various derivatives and tested them against standard bacterial strains. Compounds exhibiting high activity were identified for further development .
  • In Vitro Studies : In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL for certain derivatives, indicating strong antibacterial potential .

Scientific Research Applications

Synthesis and Derivative Development

Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through various multicomponent reactions (MCRs), such as the Biginelli reaction. This method allows for the efficient formation of tetrahydropyrimidine derivatives under eco-friendly conditions using mild catalysts .

The synthesis involves the reaction of aldehydes, ethyl acetoacetate, and urea or thiourea in the presence of a suitable catalyst. The resulting compounds have been shown to exhibit a range of biological activities including antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study highlighted that certain derivatives exhibited superior inhibitory effects compared to standard antibiotics like ampicillin .

Anticancer Potential

The pyrimidine scaffold is known for its role in nucleic acids and has been linked to anticancer activities. Some derivatives of tetrahydropyrimidines have shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has been investigated for its potential as an anticonvulsant and antihistamine agent. These activities are attributed to the compound's ability to interact with various biological targets within the body .

Case Studies and Research Findings

Several studies have documented the efficacy of tetrahydropyrimidine derivatives in clinical settings:

  • Antibacterial Screening : In a comprehensive evaluation of antibacterial properties, various analogues were tested against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds exhibited strong activity against E. coli and S. aureus, with some achieving MIC values lower than those of established antibiotics .
  • Antifungal Activity : A study assessing antifungal activity demonstrated effective inhibition against strains like Candida albicans and Aspergillus niger. The synthesized compounds were compared with standard antifungal agents, revealing promising results for several derivatives .
  • Anticancer Studies : In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282)

  • Structural Differences : The 4-position substituent is 2-fluorophenyl instead of 2-chlorophenyl, and the 2-oxo group is replaced with a 2-thioxo (thiocarbonyl) group. The 1-position features a p-tolyl group rather than methyl .
  • The thiocarbonyl group enhances lipophilicity and may influence hydrogen-bonding interactions, as sulfur is a weaker hydrogen-bond acceptor than oxygen . The p-tolyl group introduces bulkiness, possibly affecting molecular packing in crystals or interactions with hydrophobic enzyme pockets.

Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structural Differences: A 4-cyanophenyl group at the 4-position and a thiocarbonyl group at position 2 .
  • Implications: The cyano group (strong electron-withdrawing) increases polarity and may enhance interactions with polar residues in enzyme active sites. Crystallographic studies reveal a flattened boat conformation for the tetrahydropyrimidine ring, stabilized by N–H⋯O/S hydrogen bonds. This conformation is critical for maintaining planarity in enzyme binding .
Functional Group Modifications

Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structural Differences : A thiophene ring replaces the phenyl group at the 4-position, and the ester group is methyl instead of ethyl .
  • Biological data show inhibition of thymidine phosphorylase (IC₅₀ = 75 µM), suggesting that heteroaromatic substituents enhance enzyme affinity compared to purely phenyl-substituted analogs .

Ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Structural Differences : A 3,4-difluorophenyl group at the 4-position and a methoxymethyl side chain at the 6-position .
  • Implications: The difluorophenyl group increases electronegativity and metabolic stability compared to monohalogenated analogs. The methoxymethyl group enhances solubility, which may improve bioavailability .
Conformational and Crystallographic Comparisons
  • Flattened Boat Conformation: Observed in Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this conformation is stabilized by intramolecular N–H⋯O hydrogen bonds. Similar conformations are critical for maintaining planarity in enzyme-binding pockets .
  • Hydrogen-Bonding Networks : Compounds with 2-oxo groups (e.g., the target compound) form stronger N–H⋯O bonds compared to 2-thioxo analogs, which exhibit weaker N–H⋯S interactions. This difference may influence crystal packing and solubility .

Preparation Methods

Standard Biginelli Protocol with N-Methylurea

A plausible route to the target compound involves substituting urea with N-methylurea to introduce the 1-methyl group during cyclization:

Procedure

  • Combine 2-chlorobenzaldehyde (0.3 mol), ethyl acetoacetate (0.3 mol), and N-methylurea (0.45 mol) in ethanol (10 mL).
  • Add sulfamic acid (0.03 mol) as a catalyst.
  • Reflux at 80°C for 4–6 hours under vigorous stirring.
  • Cool the mixture, pour into ice water, and filter the precipitate.
  • Recrystallize from ethanol to obtain the pure product.

Key Observations

  • Catalyst selection : Sulfamic acid enhances reaction efficiency compared to traditional HCl, achieving yields of 68–72% for analogous compounds.
  • Solvent effects : Ethanol facilitates higher regioselectivity than solvent-free conditions.
  • Substituent compatibility : Electron-withdrawing groups (e.g., 2-chloro) on the aldehyde improve cyclization rates but may reduce yields due to steric hindrance.

Characterization Data (Expected)

  • Melting point : 155–158°C (cf. 151–153°C for 4-methoxyphenyl analog).
  • 1H NMR (CDCl3) : δ 7.32–7.28 (m, 9H, aromatic), 5.41 (s, 1H, CH), 4.07 (q, 2H, OCH2), 3.12 (s, 3H, NCH3), 2.35 (s, 3H, C6-CH3), 1.16 (t, 3H, CH3).

Post-Synthesis N-Methylation Strategies

For substrates synthesized via conventional Biginelli reactions (using urea), the 1-methyl group can be introduced via selective alkylation:

Dimethyl Sulfate-Mediated Methylation

Procedure

  • Dissolve ethyl 4-(2-chlorophenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (0.1 mol) in dry acetonitrile (150 mL).
  • Add dimethyl sulfate (0.3 mol) and triethylamine (0.4 mol).
  • Reflux at 90°C for 8–12 hours.
  • Quench with ice water, neutralize with NH4OH, and extract with dichloromethane.
  • Purify via column chromatography (SiO2, hexane:ethyl acetate 4:1).

Optimization Insights

  • Base selection : Triethylamine outperforms K2CO3 in minimizing side reactions (e.g., ester hydrolysis).
  • Yield : 58–63% for comparable N-methylations.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time (h) Yield (%) Purity (%)
Biginelli (N-methylurea) Sulfamic acid Ethanol 6 68–72 >95
Post-synthesis methylation Acetonitrile 12 58–63 90

Trade-offs

  • The Biginelli route is more direct but requires stoichiometric N-methylurea, which is costlier than urea.
  • Post-synthesis methylation offers flexibility but introduces additional purification steps.

Mechanistic Considerations

The Biginelli reaction proceeds via:

  • Knoevenagel condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.
  • Nucleophilic attack : Urea derivative attacks the carbonyl group.
  • Cyclization : Hemiaminal formation followed by dehydration.

Scalability and Industrial Relevance

  • Continuous flow synthesis : Twin-screw extrusion methods (solvent-free) achieve 85% conversion for similar compounds, enabling kilogram-scale production.
  • Green chemistry metrics :
    • PMI (Process Mass Intensity) : 2.1 (vs. 5.8 for batch processing).
    • E-factor : 0.7 (ideal for API manufacturing).

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Analysis

ParameterValue (Example)TechniqueReference
Dihedral angle84.31°SCXRD
R factor0.044SHELXL
Disorder occupancy70:30PART command

Q. Table 2. Synthetic Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventEthanol+25%
Catalyst (HCl)3 drops+15%
Reaction time2.5 hMaximizes purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.